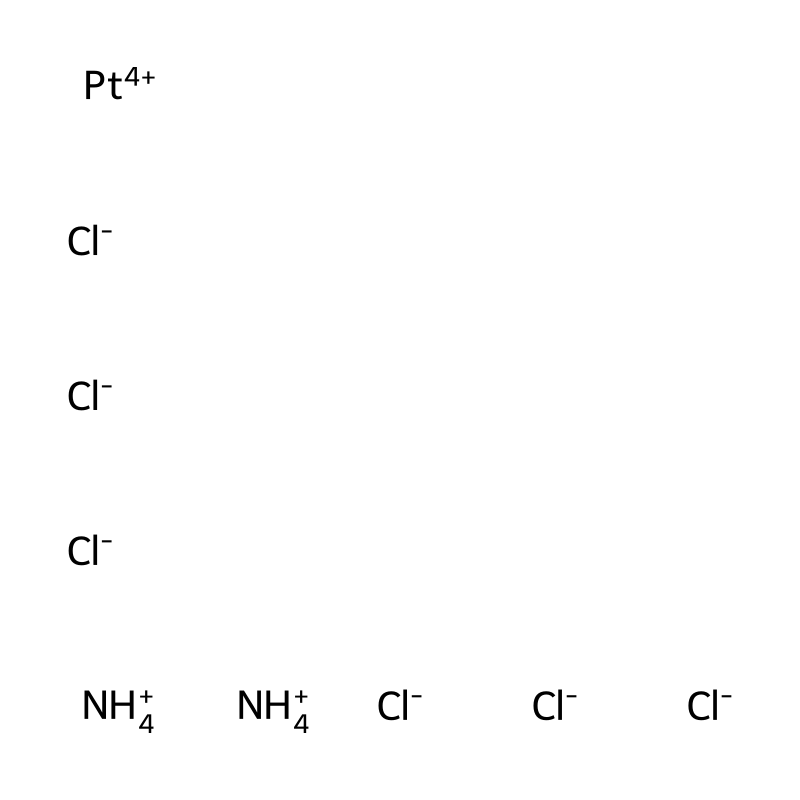

Ammonium chloroplatinate

(NH4)2(PtCl6)

Cl6H8N2Pt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(NH4)2(PtCl6)

Cl6H8N2Pt

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in alcohol

Synonyms

Canonical SMILES

- Due to its unique structure and properties, ammonium chloroplatinate serves as a catalyst in various chemical reactions. For instance, it finds use in the hydrogenation of alkenes to alkanes, a crucial step in the production of various fuels and chemicals .

- Additionally, it demonstrates catalytic activity in the dehydrogenation of alcohols to aldehydes and ketones, reactions relevant to the production of essential pharmaceutical and industrial compounds .

2. Precursor for Platinum-Based Materials:

- Ammonium chloroplatinate acts as a vital precursor for the synthesis of various platinum-based materials with diverse applications. These materials possess unique properties like electrical conductivity, catalytic activity, and magnetic behavior.

- By undergoing various chemical processes, it can be transformed into platinum nanoparticles, thin films, and other nanostructures utilized in fields like catalysis, fuel cells, and electronics .

3. Analytical Chemistry:

- Ammonium chloroplatinate plays a role in analytical chemistry, particularly in the qualitative analysis of inorganic compounds.

- Its interaction with specific ions, such as potassium and barium, leads to the formation of distinct precipitates, allowing for the identification of these ions .

4. Other Research Applications:

- Beyond the mentioned areas, ammonium chloroplatinate finds use in various niche research applications, including:

Ammonium chloroplatinate, also known as ammonium hexachloroplatinate(IV), is a coordination compound with the molecular formula . This compound appears as yellow to orange-red crystals and is primarily used in various chemical processes, particularly in catalysis and electroplating. It is classified as a hazardous material due to its toxic properties and potential health risks upon exposure .

Ammonium chloroplatinate is a hazardous substance. Here are some key safety concerns:

- Toxicity: It is acutely toxic upon ingestion, inhalation, or skin contact [].

- Skin and eye irritant: Contact with the skin or eyes can cause irritation and inflammation [].

- Respiratory irritant: Inhalation can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath [].

- Skin sensitization: Prolonged or repeated exposure may cause skin sensitization (allergic reactions) [].

Safety Precautions:

Several methods exist for synthesizing ammonium chloroplatinate:

- Classical Precipitation Method: This involves dissolving metal platinum in hydrochloric and perchloric acids, followed by the addition of a saturated solution of ammonium chloride. The resulting mixture forms a yellow precipitate of ammonium chloroplatinate .

- Selective Precipitation: In this method, solid ammonium chloride is added to a solution containing platinum group metals. The low solubility of ammonium chloroplatinate allows for effective separation from other metals like palladium and iridium .

- Thermal Decomposition: Ammonium chloroplatinate can also be synthesized by heating its precursor compounds under controlled conditions to yield pure platinum metal .

Interaction studies involving ammonium chloroplatinate focus on its behavior with other compounds and its biological interactions. Research indicates that it can interact with various biomolecules, potentially leading to cytotoxic effects. Its interactions with other metal ions are also significant for separation processes in metallurgical applications. Understanding these interactions is crucial for optimizing its use in industrial applications and minimizing health risks associated with exposure .

Ammonium chloroplatinate shares similarities with several other platinum-containing compounds. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Ammonium hexachloroplatinate | Yellow crystals; used in catalysis | |

| Potassium hexachloroplatinate | Similar properties; more soluble than ammonium variant | |

| Sodium hexachloroplatinate | Used similarly in electroplating; less toxic | |

| Platinum(IV) chloride | Precursor for various platinum complexes; highly reactive |

Uniqueness: Ammonium chloroplatinate is unique due to its lower solubility compared to other hexachloroplatinate salts, making it particularly effective for selective precipitation methods in platinum recovery processes. Its distinct yellow color also serves as an indicator during synthesis and purification steps.

Physical Description

Color/Form

Orange-red crystals or yellow powde

Density

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Ammonium chloroplatinate

General Manufacturing Information

Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)-: ACTIVE